Cross-linking mass spectrometry (XL-MS) often yields low-resolution structural models when spacer lengths are mismatched. Disuccinimidyl adipate (DSA) provides the precise 8.9 Å spacer needed to bridge intermediate lysine distances, outperforming DSG (too short) and DSS (too long).
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Disuccinimidyl adipate (DSA, CAS: 59156-70-6) is a homobifunctional, amine-reactive cross-linker featuring a six-carbon adipic acid core terminating in two N-hydroxysuccinimide (NHS) ester groups [1]. It rapidly reacts with primary amines, such as lysine side chains and protein N-termini, at slightly basic pH (7.0–9.0) to form highly stable, irreversible amide bonds . In industrial and research procurement, DSA is primarily sourced as a structural constraint reagent for protein-protein interaction (PPI) mapping, cross-linking mass spectrometry (XL-MS), and as a critical bivalent linker in the synthesis of glycoconjugate vaccines and cyclic peptide libraries [1].
Substituting DSA with more common in-class analogs like Disuccinimidyl suberate (DSS) or Disuccinimidyl glutarate (DSG) fundamentally alters the spatial and physicochemical parameters of the bioconjugation process [1]. The spacer length of the cross-linker directly dictates the spatial resolution of the resulting structural constraints. Substituting DSA (8.9 Å spacer) with DSS (11.4 Å spacer) results in looser spatial bounds, significantly reducing the resolution and accuracy of 3D protein models generated via discrete molecular dynamics (DMD) [2]. Conversely, using DSG (7.7 Å spacer) may fail to bridge slightly wider solvent-accessible lysine pairs, causing false negatives in interaction mapping[1]. Furthermore, in glycoconjugate synthesis, altering the linker length from a C6 (adipate) to a C8 (suberate) core changes the hydrophobicity and steric profile, which can disrupt the optimal carbohydrate-to-carrier protein ratio and alter downstream antigen presentation.
Differences in carbon chain length shift crosslinking distance windows and captured residue pairs, affecting XL-MS model quality.
vs. DSG, DSSRigidity differences between crosslinkers change efficiency at sterically demanding protein sites, leading to variable crosslinking yields.
vs. DSG, DSSWater-soluble BS3 may require aqueous buffers, while DSC typically uses organic co-solvents, affecting protein stability and conjugation protocols.
vs. BS3In structural biology workflows, DSA provides a precise 8.9 Å spacer arm constraint for lysine-lysine cross-linking[1]. When compared to the widely used DSS (11.4 Å) and DSG (7.7 Å), DSA bridges an intermediate spatial gap. In coarse-grained molecular dynamics modeling, employing DSA alongside other cross-linkers prevents the overestimation of side-chain distances that occurs when relying solely on the looser 11.4 Å constraint of DSS [2].
| Evidence Dimension | Spacer arm length / distance constraint |
| Target Compound Data | 8.9 Å constraint (DSA) |
| Comparator Or Baseline | 11.4 Å (DSS) and 7.7 Å (DSG) |
| Quantified Difference | DSA provides a 2.5 Å tighter spatial constraint than DSS and a 1.2 Å longer reach than DSG. |
| Conditions | Lysine-lysine distance mapping in cross-linking mass spectrometry (XL-MS) and molecular dynamics modeling. |
Procuring DSA enables researchers to capture intermediate-range protein interactions that DSG cannot reach and DSS resolves too loosely, directly improving the accuracy of 3D protein models.
The adipate core of DSA provides a highly favorable hydrophilic profile (calculated logP of -1.2) compared to the more lipophilic suberate core of DSS (calculated logP of -0.7) [1]. In the conjugation of amino-functionalized oligosaccharides to carrier proteins (e.g., RNase A, Ag85B), this balance of reactivity and solubility allows for efficient coupling without excessive steric hindrance or rapid hydrolysis [2].
| Evidence Dimension | Partition coefficient (logP) |
| Target Compound Data | logP = -1.2 (DSA) |
| Comparator Or Baseline | logP = -0.7 (DSS) |
| Quantified Difference | DSA is significantly more hydrophilic than DSS, improving solubility in aqueous-organic conjugation buffers. |
| Conditions | Synthesis of high-mannose glycoconjugates and oligosaccharide vaccines. |
Selecting DSA over longer-chain analogs ensures better reagent solubility and more predictable carbohydrate-to-carrier molar ratios during vaccine formulation.
When synthesizing cyclic peptides via intramolecular cross-linking, DSA reacts with primary amines to form irreversible, alkaline-stable amide bonds[1]. In contrast, using homobifunctional imidoesters like dimethyl adipimidate (DMA) yields amidine linkages, which can be reversible and carry a positive charge at physiological pH [1].
| Evidence Dimension | Chemical stability of the cross-link |
| Target Compound Data | Irreversible, alkaline-stable amide bond (DSA) |
| Comparator Or Baseline | Reversible amidine bond (Dimethyl adipimidate) |
| Quantified Difference | DSA eliminates the reversibility of the linkage, ensuring permanent cyclization. |
| Conditions | Solid-phase or solution-phase intramolecular cross-linking of peptides at pH 8.0-10.0. |
Buyers synthesizing cyclic peptide libraries for therapeutic screening must procure NHS esters like DSA to ensure the metabolic and chemical stability of the final cyclized products.
DSA is the optimal choice for cross-linking mass spectrometry panels where intermediate 8.9 Å distance constraints are required to refine discrete molecular dynamics (DMD) simulations, filling the gap between zero-length (EDC) and long-chain (DSS) cross-linkers[1].
Ideal for coupling amino-functionalized oligosaccharides to carrier proteins (like CRM197 or Ag85B) where the C6 spacer provides the right balance of steric reach and hydrophilicity to achieve target sugar-to-protein molar ratios [2].
Selected for synthesizing stable cyclic peptide libraries for drug discovery, as it forms permanent amide bonds that withstand alkaline conditions and physiological environments better than imidoester alternatives [3].